molecular formula C6H6N2S2 B13103845 2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione CAS No. 32084-58-5

2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione

Cat. No.: B13103845
CAS No.: 32084-58-5
M. Wt: 170.3 g/mol
InChI Key: NDHFZFXVOTXVKL-UHFFFAOYSA-N
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Description

2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione (CAS Registry Number: 32084-58-5) is a sulfur- and nitrogen-containing heterocyclic compound that serves as a fundamental synthetic scaffold in medicinal chemistry. Its molecular formula is C 6 H 6 N 2 S 2 , and it has a molecular weight of 170.26 g/mol . This compound is a versatile building block for the synthesis of a diverse array of derivatives with significant biological activities, particularly in the field of anticancer research. The thiazolo[3,2-a]pyrimidine core is recognized as a privileged structure in drug discovery. Researchers have utilized this scaffold to develop novel compounds that demonstrate potent cytotoxic effects against a range of human cancer cell lines. Structural derivatives have shown promising activity against renal cancer (UO-31) , as well as excellent cytotoxicity in assays involving human lung adenocarcinoma (A549), human breast carcinoma (MCF-7), human cervical cancer (HeLa), and human neuronal carcinoma (SKNSH) cells . The mechanism of action for these bioactive derivatives is multifaceted; some function as potential inhibitors of key kinases like mTOR and PI3Kα, which are critical targets in cancer signaling pathways . Other analogues have been identified as potent topoisomerase II (Topo II) inhibitors, leading to cell cycle disruption and the induction of apoptosis in cancer cells . Beyond its primary application in oncology, the thiazolo[3,2-a]pyrimidine structure is a precursor to molecules evaluated for a spectrum of other biological properties, including antioxidant activities . The compound's utility is further enhanced by its role in modern synthetic methodologies, such as efficient one-pot synthesis routes and novel rearrangement reactions, which facilitate rapid diversification for structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

CAS No.

32084-58-5

Molecular Formula

C6H6N2S2

Molecular Weight

170.3 g/mol

IUPAC Name

2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-thione

InChI

InChI=1S/C6H6N2S2/c9-5-1-2-7-6-8(5)3-4-10-6/h1-2H,3-4H2

InChI Key

NDHFZFXVOTXVKL-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC=CC(=S)N21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione typically involves the cyclization of S-alkylated derivatives of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides . The reaction conditions often include:

Industrial Production Methods

While specific industrial production methods for 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidines .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

  • Antibacterial and Antitubercular Properties : Various derivatives of thiazolo[3,2-a]pyrimidine have demonstrated potent antibacterial and antitubercular activities. For instance, a study synthesized several 5H-thiazolo[3,2-a]pyrimidin-5-ones which were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. Some compounds exhibited significant activity at low concentrations, indicating their potential as therapeutic agents for bacterial infections .

2. Antiviral Activity

  • Compounds within this class have shown promise as anti-HIV agents. The structural features of thiazolo[3,2-a]pyrimidines contribute to their interaction with viral proteins, inhibiting viral replication processes .

3. Anticancer Properties

  • Recent studies have highlighted the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on various cancer cell lines. For example, a series of new derivatives were synthesized and tested for their antitumor activity, showing moderate to high efficacy against tumor cells while exhibiting lower toxicity toward normal cells . This selective cytotoxicity is crucial for developing effective cancer therapies.

4. Anti-inflammatory Effects

  • Some derivatives have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. Their mechanism often involves the modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines .

5. Acetylcholinesterase Inhibition

  • Thiazolo[3,2-a]pyrimidines have been investigated for their role as acetylcholinesterase inhibitors, which is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This activity suggests potential applications in cognitive enhancement and neuroprotection .

Synthesis and Characterization

The synthesis of 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione typically involves multi-step reactions including cyclization and functional group modifications. Common synthetic routes include:

  • One-Pot Synthesis : Utilizing thiourea and various electrophiles to construct the thiazolo-pyrimidine framework efficiently.
  • Cyclization Reactions : Employing concentrated sulfuric acid or other catalysts to facilitate intramolecular cyclization reactions that yield the desired heterocyclic compounds .

Case Studies

StudyFindings
Synthesis of Antibacterial Derivatives A series of 5H-thiazolo[3,2-a]pyrimidin-5-ones showed significant antibacterial activity against various pathogens in vitro.
Cytotoxicity Assessment New thiazolo[3,2-a]pyrimidine derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
Acetylcholinesterase Inhibition Certain derivatives were identified as potent inhibitors, suggesting applications in Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Analogous Heterocycles

Compound Class Synthesis Method Yield (%) Key Features Reference
Thiazolo[3,2-a]pyrimidines Cyclization in aqueous media 70–85 Solvent-free, scalable
Imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine-5-thione Carbon disulfide/pyridine reaction 65–75 Requires harsh conditions
Oxadiazole-thiones KOH/ethanol reflux with carbon disulfide 60–70 Oxadiazole core, lower yields

Key Insight : Thiazolo[3,2-a]pyrimidines exhibit superior synthetic efficiency compared to imidazo-pyrazolo-pyrimidines and oxadiazole-thiones, particularly in environmentally benign conditions .

Structural and Spectroscopic Features

Core Structure and Derivatives

  • Thiazolo[3,2-a]pyrimidine-5-thione : Features a sulfur atom at the 5-position and a conjugated π-system. Derivatives often include carboxylate esters (e.g., compound 9a : δ 3.42 ppm for -OCH₃ in ¹H NMR) .
  • Thieno[2,3-d]thiazolo[3,2-a]pyrimidinones: Incorporate a thiophene ring, altering electronic properties (e.g., enhanced lipophilicity) .
  • Imidazo-pyrimidines : Replace sulfur with nitrogen, reducing electrophilicity .

Spectroscopic Comparison

Compound ¹H NMR (Key Signals) ¹³C NMR (Key Signals) HRMS Data (Example)
9a (Thiazolo derivative) δ 3.42 (s, -OCH₃) 169.98 (C=O), 26.23 (-CH₃) [M + H]⁺: 497.1567
3 (Oxadiazole-thione) δ 7.23–6.98 (Ar-H) 165.73 (C=S) [M + H]⁺: 437.1332
9 (Imidazo-pyrimidine) δ 2.26 (-CH₃) 143.16 (C-N) [M − H]⁻: 477.1236

Key Insight : Thiazolo[3,2-a]pyrimidines exhibit distinct NMR shifts due to sulfur’s electron-withdrawing effects, contrasting with nitrogen-rich analogs .

Antitumor and Enzyme Inhibition

  • p38α MAPK Inhibition : Derivatives with carboxylic acid substituents (e.g., compound 8 ) show >70% inhibition, attributed to enhanced hydrogen bonding with kinase active sites .
  • HIV RNase H Inhibition : Methyl carboxylate derivatives (e.g., 9a ) demonstrate sub-micromolar IC₅₀ values .

Antimicrobial and Anti-Biofilm Activity

  • Anti-Staphylococcal Biofilms : Compound H5-23 (chlorophenyl substituent) exhibits MIC values <1 µg/mL, outperforming oxadiazole-thiones .
  • Broad-Spectrum Activity: Thieno derivatives (e.g., 3a–b) show moderate antifungal activity (MIC: 8–16 µg/mL) .

Comparison of Bioactivity

Compound Class Target Activity Potency (Example) Reference
Thiazolo[3,2-a]pyrimidines p38α MAPK inhibition >70% inhibition (compound 8 )
Oxadiazole-thiones Antioxidant EC₅₀: 12–18 µM
Imidazo-pyrimidines Antibacterial MIC: 32–64 µg/mL

Key Insight : Thiazolo[3,2-a]pyrimidines excel in enzyme inhibition and biofilm disruption, whereas oxadiazole-thiones are more effective as antioxidants .

Physical Properties and Crystallography

Solubility and Stability

  • Hydrogen Bonding: Non-centrosymmetric crystals in compound 3 () enhance solubility in polar solvents .
  • Thermal Stability: Thieno derivatives decompose at >250°C, higher than oxadiazole-thiones (~200°C) .

Comparative Crystallographic Data

Compound Crystal System Hydrogen Bonding Melting Point (°C)
3 (Thiazolo derivative) Monoclinic O-H···S and N-H···O networks 196–198
7a (Oxadiazole-thione) Orthorhombic Weak π-π stacking 150–155

Key Insight : Hydrogen bonding in thiazolo-pyrimidines improves crystallinity and thermal stability compared to analogs .

Biological Activity

2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione (CAS No. 32084-58-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, known for exhibiting significant antibacterial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

The molecular formula of 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione is C6H6N2S2, with a molecular weight of 170.3 g/mol. The compound's structure includes a thiazole ring fused to a pyrimidine ring, which contributes to its biological activities.

PropertyValue
CAS No.32084-58-5
Molecular FormulaC6H6N2S2
Molecular Weight170.3 g/mol
IUPAC Name2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-thione
InChI KeyNDHFZFXVOTXVKL-UHFFFAOYSA-N

Antibacterial Activity

Research has shown that 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. A study evaluated its antibacterial efficacy using the broth dilution method and found that several derivatives displayed potent activity against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Antifungal Activity

The compound has also been tested for antifungal activity. In vitro assays indicated that it effectively inhibits the growth of fungi such as Candida albicans, with results suggesting that it may disrupt fungal cell membrane integrity .

Antiviral Activity

The antiviral potential of this compound has been explored with promising results. It has been reported to interfere with viral replication mechanisms by inhibiting key viral enzymes . This makes it a candidate for further development as an antiviral agent.

Anticancer Activity

Significant attention has been directed towards the anticancer properties of 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione. Studies have demonstrated its ability to induce apoptosis in cancer cells through various pathways. For example, one study highlighted its cytotoxic effects against HeLa cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin . The compound's mechanism includes targeting specific signaling pathways involved in cell proliferation and survival.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. Research utilizing the DPPH radical scavenging assay showed that it effectively neutralizes free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

  • Synthesis and Evaluation : A series of thiazolo[3,2-a]pyrimidines were synthesized and evaluated for their biological activities. Among these derivatives, some showed remarkable antibacterial and anticancer activities in vitro .
  • Structure-Activity Relationship (SAR) : The impact of different substituents on the aromatic ring was studied to understand their effects on biological activity. Compounds with electron-withdrawing groups demonstrated enhanced cytotoxicity against cancer cell lines compared to their electron-donating counterparts .

Q & A

Q. What are the optimal synthetic methodologies for preparing 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione derivatives?

The compound is commonly synthesized via multi-component one-pot reactions. For instance, refluxing 7-hydroxy-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one with aryl aldehydes and malononitrile in ethanol, catalyzed by organobases like DIPEA, yields tricyclic heterocycles with high efficiency (90–94%). The mechanism involves proton abstraction to facilitate condensation and active methylene group interactions . Alternative routes include reactions of 2-thiouracil derivatives with α-halo ketones or acids, combining alkylation and condensation steps .

Q. How can the crystal structure of 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine derivatives be determined?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL97 for refinement) is standard. For example, ethyl-substituted derivatives adopt a flattened boat conformation in the pyrimidine ring, with axial benzene rings forming dihedral angles of ~80.94°. Hydrogen bonding patterns (e.g., bifurcated C–H⋯O interactions) are analyzed to understand packing along crystallographic axes .

Q. What analytical techniques validate the structural integrity of synthesized derivatives?

NMR (¹H/¹³C), IR spectroscopy, and SC-XRD are primary methods. IR confirms functional groups like thione (C=S) at ~1200 cm⁻¹. NMR identifies substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm). SC-XRD provides unambiguous bond lengths, angles, and intermolecular interactions .

Advanced Research Questions

Q. How do 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine derivatives exhibit pharmacological activity?

Derivatives act as acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease. Molecular modeling shows 3-substituted analogs bind to the AChE active site, with IC₅₀ values validated via enzyme assays. Structure-activity relationships (SAR) reveal electron-withdrawing groups enhance inhibition . Computational docking studies further predict interactions with SARS-CoV-2 spike glycoproteins, suggesting antiviral potential .

Q. How can researchers resolve contradictions in synthetic yields or product distributions?

Discrepancies arise from reaction conditions (e.g., catalyst choice, solvent polarity). For example, DIPEA improves yields by stabilizing intermediates, while thiourea may form pseudourea byproducts. Conflicting data are resolved via LC-MS purity checks, SC-XRD for isomer identification, and kinetic studies to optimize reaction parameters .

Q. What intermolecular interactions govern the solid-state packing of these derivatives?

Hydrogen bonding (e.g., C–H⋯O) and π-π stacking dominate. In ethyl 7-methyl-3-oxo-5-phenyl derivatives, bifurcated C–H⋯O bonds create chains along the c-axis. Graph set analysis (e.g., Etter’s formalism) categorizes motifs like R22(8)R_2^2(8), critical for crystal engineering .

Q. What computational methods predict the bioactivity of thiazolo[3,2-a]pyrimidine derivatives?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock, Schrödinger) simulates binding to targets like AChE or viral proteins. MD simulations assess stability, and QSAR models correlate substituents with activity .

Q. How do nucleophilic substitution reactions modify the core scaffold?

The 5-thione group undergoes nucleophilic displacement with reagents like NaSH or thiourea, yielding purine-thione hybrids. For example, 5-chloro analogs react with NaSH to form pyrimido[5,4-e]-triazine-5-thiones, enabling diversification for biological screening .

Methodological Guidelines

  • Synthetic Design : Prioritize one-pot reactions with organobase catalysts (e.g., DIPEA) for efficiency .
  • Crystallography : Use SHELXL for refinement and Mercury for visualization of hydrogen bonds .
  • Bioactivity Screening : Combine enzyme assays (e.g., Ellman’s method for AChE) with docking studies .
  • Data Validation : Cross-reference NMR/IR with SC-XRD to confirm regioisomers and eliminate byproducts .

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